Based on the structural similarities with other benzamide derivatives studied in the provided papers, 4-(1-Piperidinylmethyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide could potentially interact with dopamine receptors, particularly the D3 and D4 subtypes [, ]. These receptors are involved in various neurological processes, making them relevant targets for developing drugs for treating schizophrenia, Parkinson's disease, and other neurological disorders.
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5